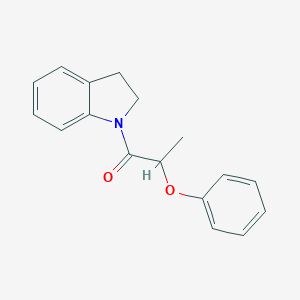
2-(2,3-dihydro-1H-indol-1-yl)-1-methyl-2-oxoethyl phenyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Dihydro-1H-indol-1-yl)-2-phenoxypropan-1-one is a compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Métodos De Preparación
The synthesis of 2-(2,3-dihydro-1H-indol-1-yl)-1-methyl-2-oxoethyl phenyl ether typically involves the condensation of 2,3-dihydroindole with phenoxypropanone. The reaction conditions often include the use of acidic or basic catalysts to facilitate the condensation process. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound.
Análisis De Reacciones Químicas
1-(2,3-Dihydro-1H-indol-1-yl)-2-phenoxypropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its reduced forms using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(2,3-Dihydro-1H-indol-1-yl)-2-phenoxypropan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2,3-dihydro-1H-indol-1-yl)-1-methyl-2-oxoethyl phenyl ether involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
1-(2,3-Dihydro-1H-indol-1-yl)-2-phenoxypropan-1-one can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with significant biological activities.
Indole-3-carbinol: Known for its anticancer properties.
Melatonin: A neurohormone involved in regulating circadian rhythms.
Uniqueness: The uniqueness of 2-(2,3-dihydro-1H-indol-1-yl)-1-methyl-2-oxoethyl phenyl ether lies in its specific structure, which imparts distinct chemical and biological properties compared to other indole derivatives.
Propiedades
Fórmula molecular |
C17H17NO2 |
|---|---|
Peso molecular |
267.32 g/mol |
Nombre IUPAC |
1-(2,3-dihydroindol-1-yl)-2-phenoxypropan-1-one |
InChI |
InChI=1S/C17H17NO2/c1-13(20-15-8-3-2-4-9-15)17(19)18-12-11-14-7-5-6-10-16(14)18/h2-10,13H,11-12H2,1H3 |
Clave InChI |
QXYSLYJUHGGRNV-UHFFFAOYSA-N |
SMILES |
CC(C(=O)N1CCC2=CC=CC=C21)OC3=CC=CC=C3 |
SMILES canónico |
CC(C(=O)N1CCC2=CC=CC=C21)OC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}cyclohexanecarboxamide](/img/structure/B267602.png)
![N-(sec-butyl)-4-[(cyclohexylcarbonyl)amino]benzamide](/img/structure/B267603.png)
![3-[(cyclohexylcarbonyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B267605.png)
![1-[(4-ethylphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole](/img/structure/B267607.png)


![N-[2-(2-ethoxyethoxy)phenyl]-N'-phenylurea](/img/structure/B267614.png)

![N-[2-(allyloxy)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B267618.png)
![N-[2-(aminocarbonyl)phenyl]-3-bromo-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B267619.png)
![N-[2-(allyloxy)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B267622.png)
![2-[(2-methylprop-2-en-1-yl)oxy]-N-(2-phenylethyl)benzamide](/img/structure/B267625.png)
![N-[4-(2-methoxyethoxy)phenyl]-2-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B267626.png)
![N-allyl-2-{[2-(2-chlorophenoxy)propanoyl]amino}benzamide](/img/structure/B267627.png)
